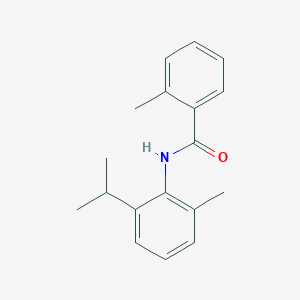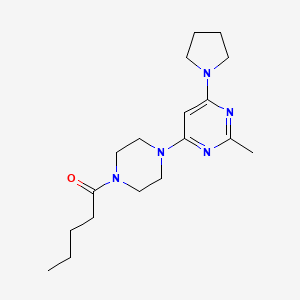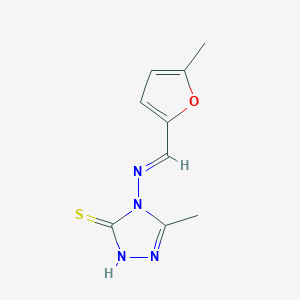![molecular formula C22H21N3O2 B5581823 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide](/img/structure/B5581823.png)
2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide is a useful research compound. Its molecular formula is C22H21N3O2 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.16337692 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity
Isoquinoline and its derivatives, such as 2-[(2,8-dimethyl-4-quinolinyl)carbonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide, have been extensively studied for their unique chemical properties and synthetic applications. Research has demonstrated various methods for synthesizing and modifying isoquinoline structures to explore their potential in diverse scientific applications. For instance, isoquinoline reacts smoothly with dimethyl acetylenedicarboxylate (DMAD) in the presence of amides, leading to the production of significant intermediates that could be foundational for further chemical transformations (Yavari, Ghazanfarpour-Darjani, Sabbaghan, & Hossaini, 2007).
Radiolabeling and Imaging Applications
The compound and its related derivatives have shown promise in the development of radioligands for imaging studies. Specifically, novel quinoline-2-carboxamide derivatives have been labeled with carbon-11 for potential use in positron emission tomography (PET) imaging to assess peripheral benzodiazepine type receptors (PBR) in vivo. This highlights the compound's utility in noninvasive imaging applications, providing valuable insights into receptor distribution and functioning within biological systems (Matarrese et al., 2001).
Heterocyclic Compound Synthesis
Further research into the chemical reactivity of isoquinoline derivatives has facilitated the synthesis of heterocyclic compounds, offering potential applications in pharmaceuticals and materials science. For example, the acylation reaction of the 3,3-dimethylisoquinoline series enaminonitrile has led to the creation of compounds with novel properties, showcasing the versatility and significance of isoquinoline derivatives in synthetic chemistry (Mikhailovskii et al., 2013).
Anthelmintic Properties
Isoquinoline derivatives have also been evaluated for their biological activities, including anthelmintic properties. Studies have identified certain arylquinolines, structurally related to the compound , with potent activity against drug-resistant nematodes, suggesting potential applications in developing new anthelmintic agents (Rossiter, Péron, Whitfield, & Jones, 2005).
Eigenschaften
IUPAC Name |
2-(2,8-dimethylquinoline-4-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-13-6-5-9-17-18(10-14(2)24-20(13)17)22(27)25-12-16-8-4-3-7-15(16)11-19(25)21(23)26/h3-10,19H,11-12H2,1-2H3,(H2,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDGPYIWTKUHQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)N3CC4=CC=CC=C4CC3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,9-dimethyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B5581747.png)
![4-{[(4-ethoxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5581751.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1,3-benzoxazol-2-ylsulfanyl)acetamide](/img/structure/B5581771.png)


![4-[(2-methoxy-3-pyridinyl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5581777.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B5581779.png)



![3-{[(3,5-dimethyl-4-isoxazolyl)methyl]thio}-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5581799.png)
![N-((3S*,4R*)-1-{[4-methyl-2-(1-piperidinyl)-5-pyrimidinyl]carbonyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5581804.png)
![4-{[7-methyl-2-(3-methylphenyl)-3-quinolinyl]methyl}-2-morpholinecarboxamide](/img/structure/B5581810.png)
![2-amino-N-[(E)-(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B5581818.png)
